

The Enigmatic Role of Methyl 14-methylpentadecanoate in Marine Sponges: A Technical Guide

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Compound of Interest

Compound Name: Methyl 14-methylpentadecanoate

Cat. No.: B164427

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Abstract

Marine sponges, prolific producers of a vast array of secondary metabolites, continue to be a significant source of novel compounds with potential therapeutic applications. Among these is **Methyl 14-methylpentadecanoate**, a branched-chain fatty acid methyl ester identified from sponge-associated microorganisms. This technical guide delves into the current understanding of the biological role of this molecule, consolidating available data on its origin, potential bioactivities, and the experimental methodologies used for its study. While specific quantitative data on the pure compound remains elusive in publicly available literature, this paper summarizes the bioactivity of extracts in which it is a constituent and outlines the general significance of branched-chain fatty acids in the biology of marine sponges and their microbial symbionts.

Introduction

Marine sponges (Phylum Porifera) are sessile, filter-feeding invertebrates that have evolved complex chemical defense mechanisms, resulting in the production of a diverse arsenal of secondary metabolites. These compounds exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. A significant portion of

these bioactive molecules are thought to be produced by the rich and diverse communities of symbiotic microorganisms that inhabit the sponge tissues.

Methyl 14-methylpentadecanoate is a saturated branched-chain fatty acid methyl ester that has been identified as a metabolite of sponge-associated bacteria. Specifically, it has been isolated from a *Streptomyces* species associated with a marine sponge. Branched-chain fatty acids (BCFAs) are known to be important components of bacterial cell membranes, where they play a crucial role in maintaining membrane fluidity and integrity, particularly in response to environmental stressors. Their presence in sponge-associated microbes suggests a potential role in the adaptation and survival of these symbionts within the host sponge. This guide provides a comprehensive overview of the known information regarding **Methyl 14-methylpentadecanoate**, with a focus on its biological context within marine sponges.

Origin and Chemical Profile

Methyl 14-methylpentadecanoate has been identified as a component of the crude ethyl acetate extract of *Streptomyces* sp. NMF6, a bacterium isolated from the marine sponge *Diacarnus ardoukoba*. Gas chromatography-mass spectrometry (GC-MS) analysis of this extract revealed the presence of several compounds, with **Methyl 14-methylpentadecanoate** being one of the identified fatty acid methyl esters.

Data Presentation: Chemical Composition of Bioactive Extract

The following table summarizes the chemical composition of the ethyl acetate extract from *Streptomyces* sp. NMF6, in which **Methyl 14-methylpentadecanoate** was identified.

Compound Name	Retention Time (min)	Molecular Formula	Molecular Weight (g/mol)	Peak Area (%)
Methyl 14-methylpentadecanoate	21.49	C17H34O2	270	1.50
... [Other identified compounds]

Note: This table is based on data from a single study and represents the composition of a crude extract. The relative abundance of **Methyl 14-methylpentadecanoate** may vary depending on culture conditions.

Biological Role and Potential Applications

The precise biological role of pure **Methyl 14-methylpentadecanoate** has not been extensively studied. However, based on the activities of the crude extract in which it was found and the known functions of related molecules, several potential roles and applications can be inferred.

Antimicrobial and Antifungal Activity

The crude extract of *Streptomyces* sp. NMF6, containing **Methyl 14-methylpentadecanoate**, exhibited antimicrobial activity against several pathogenic microbes. Fatty acid methyl esters, as a class of compounds, are known to possess antimicrobial and antifungal properties. It is plausible that **Methyl 14-methylpentadecanoate** contributes to the overall antimicrobial profile of the extract.

Anticancer and Antiviral Activities

The same crude extract also demonstrated cytotoxic effects against certain cancer cell lines and antiviral activity. While these activities are attributed to the entire mixture of compounds, the presence of various fatty acid methyl esters, including **Methyl 14-methylpentadecanoate**,

may play a role. Some studies on other fatty acid methyl esters have reported anticancer activities, suggesting a potential avenue for future research on the purified compound.

Role in Membrane Fluidity

As a branched-chain fatty acid, a primary biological role of the corresponding carboxylic acid (14-methylpentadecanoic acid) within the producing bacterium is likely structural. BCFAs are key components of the phospholipids in bacterial cell membranes. The methyl branching disrupts the tight packing of the acyl chains, thereby increasing membrane fluidity. This is a critical adaptation for microorganisms, allowing them to maintain membrane function across varying environmental conditions, such as changes in temperature and pressure, which are relevant in the marine environment and within a sponge host.

Data Presentation: Bioactivity of Crude Extract Containing Methyl 14-methylpentadecanoate

The following table summarizes the reported biological activities of the crude ethyl acetate extract of *Streptomyces* sp. NMF6.

Activity	Assay	Results
Antimicrobial	Disc Diffusion	Active against <i>Staphylococcus aureus</i> , <i>Enterococcus faecalis</i> , <i>Vibrio damsela</i> , and <i>Candida albicans</i> .
Antioxidant	DPPH, Ferric-reducing power, Phosphomolybdenum	Strong antioxidant activity.
Anticancer	MTT Assay	Cytotoxic against MCF-7, Hep-G2, and HCT-116 cell lines.
Antiviral	-	Promising activity against HSV-1, CoxB4, and Hepatitis A viruses.

Disclaimer: The biological activities listed above are for the crude extract and not for purified **Methyl 14-methylpentadecanoate**. The contribution of **Methyl 14-methylpentadecanoate** to

these activities has not been individually determined.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the isolation, identification, and characterization of **Methyl 14-methylpentadecanoate** from its microbial source.

Isolation of the Producing Microorganism

- **Sample Collection:** The marine sponge (*Diacarnus ardoukoba*) is collected from its marine habitat.
- **Homogenization:** A portion of the sponge tissue is aseptically homogenized in sterile seawater.
- **Serial Dilution and Plating:** The homogenate is serially diluted and plated onto a suitable isolation medium for actinomycetes (e.g., Starch Casein Agar) prepared with seawater.
- **Incubation:** Plates are incubated at an appropriate temperature (e.g., 28-30 °C) until distinct microbial colonies are observed.
- **Pure Culture Isolation:** Morphologically distinct colonies are sub-cultured to obtain pure isolates.

Cultivation and Extraction of Secondary Metabolites

- **Inoculation:** A pure isolate of the *Streptomyces* strain is used to inoculate a suitable liquid culture medium (e.g., Starch Casein Broth).
- **Fermentation:** The culture is incubated under optimal conditions (e.g., 28-30 °C, with shaking) for a period sufficient for the production of secondary metabolites (e.g., 7-14 days).
- **Extraction:** The culture broth is separated from the mycelial mass by centrifugation. The supernatant is then extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites.

- **Concentration:** The organic extract is concentrated under reduced pressure to yield the crude extract.

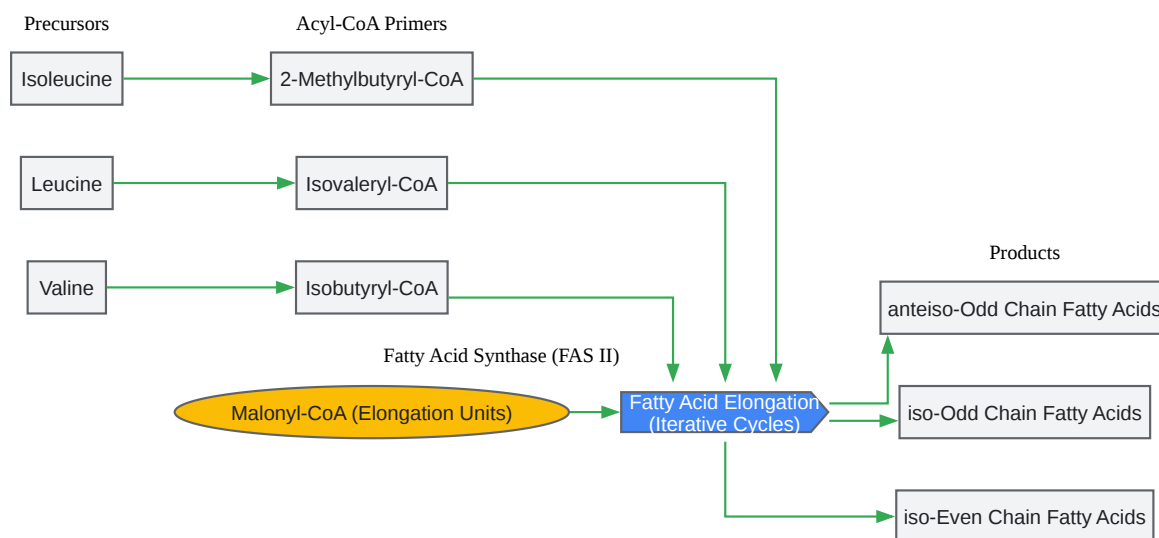
GC-MS Analysis for the Identification of Fatty Acid Methyl Esters

- **Derivatization (Transesterification):** The fatty acids in the crude extract are converted to their more volatile methyl esters (FAMES). A common method involves heating the extract with a solution of methanolic HCl or BF₃-methanol.
- **GC-MS Instrumentation:** A gas chromatograph coupled with a mass spectrometer is used for analysis.
- **Chromatographic Separation:** The FAMES are separated on a capillary column (e.g., HP-5MS) with a suitable temperature program.
- **Mass Spectrometry:** As the separated compounds elute from the GC column, they are ionized (typically by electron impact), and their mass-to-charge ratio is detected.
- **Identification:** The identification of **Methyl 14-methylpentadecanoate** is achieved by comparing its mass spectrum and retention time with those of a known standard or by matching the mass spectrum with a reference library (e.g., NIST).

Visualizations: Pathways and Workflows

Biosynthesis of Branched-Chain Fatty Acids in Streptomyces

The biosynthesis of branched-chain fatty acids in *Streptomyces* is initiated from branched-chain amino acid precursors. The following diagram illustrates the general pathway leading to the formation of iso- and anteiso-fatty acids.

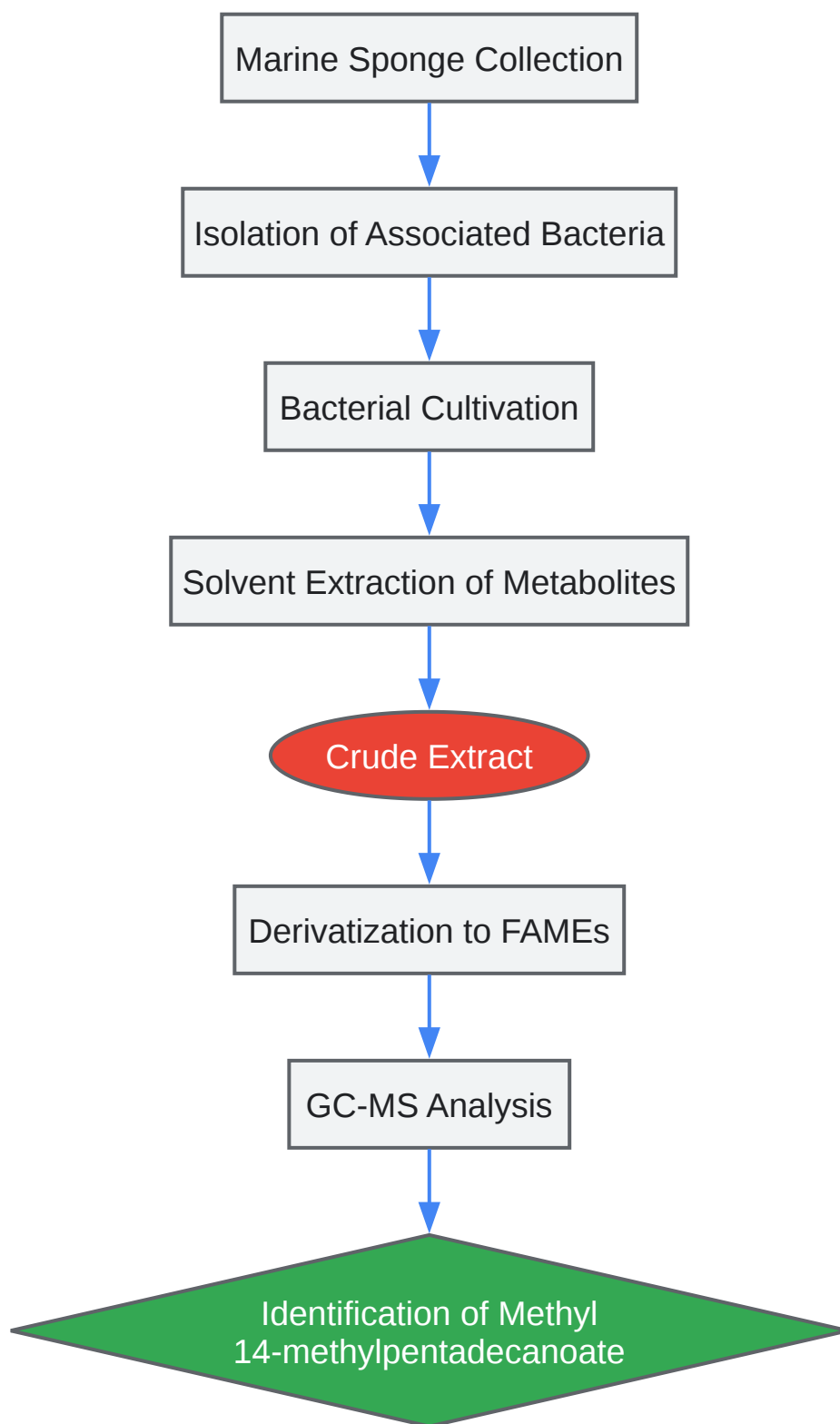


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Caption: Biosynthesis pathway of branched-chain fatty acids in *Streptomyces*.

Experimental Workflow for Isolation and Identification

The following diagram outlines the general workflow from sponge collection to the identification of **Methyl 14-methylpentadecanoate**.



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Caption: Experimental workflow for the isolation and identification of **Methyl 14-methylpentadecanoate**.

Conclusion and Future Perspectives

Methyl 14-methylpentadecanoate is a fatty acid methyl ester of microbial origin found in association with marine sponges. While its specific biological activities as a pure compound are yet to be fully elucidated, its presence in a bioactive crude extract suggests it may contribute to the antimicrobial and cytotoxic properties of its producing organism, the *Streptomyces* sp. NMF6. The primary role of its parent fatty acid is likely structural, contributing to the maintenance of cell membrane fluidity in the bacterial symbiont.

Future research should focus on the isolation of pure **Methyl 14-methylpentadecanoate** to definitively determine its bioactivity profile. Quantitative assays to establish its Minimum Inhibitory Concentrations (MICs) against a panel of pathogenic bacteria and fungi, as well as its IC50 values against various cancer cell lines, are crucial next steps. Furthermore, investigating its role in the chemical ecology of the sponge-microbe symbiosis could provide valuable insights into the intricate interactions within this holobiont. Such studies will be instrumental in unlocking the full therapeutic and biotechnological potential of this and other sponge-derived natural products.

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